{Spiro[2.3]hexan-1-yl}methanol

Medicinal Chemistry Bioisosteres Drug-Likeness

{Spiro[2.3]hexan-1-yl}methanol (CAS 1515534-09-4) is a strained carbocyclic spiro compound consisting of a cyclopropane and cyclobutane ring fused at a common spiro carbon, bearing a primary alcohol (-CH2OH) substituent at the 1-position. With a molecular formula of C7H12O and a molecular weight of 112.17 g/mol, this sp³-rich spiro[2.3]hexane scaffold has garnered interest as a three-dimensional bioisostere for flat aromatic rings and nonstrained saturated heterocycles in drug discovery campaigns.

Molecular Formula C7H12O
Molecular Weight 112.17
CAS No. 1515534-09-4
Cat. No. B3242432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{Spiro[2.3]hexan-1-yl}methanol
CAS1515534-09-4
Molecular FormulaC7H12O
Molecular Weight112.17
Structural Identifiers
SMILESC1CC2(C1)CC2CO
InChIInChI=1S/C7H12O/c8-5-6-4-7(6)2-1-3-7/h6,8H,1-5H2
InChIKeyYYZPWAZTBRUHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





{Spiro[2.3]hexan-1-yl}methanol (CAS 1515534-09-4): A sp³-Rich Spirocyclic Primary Alcohol Scaffold for Bioisosteric Replacement in Medicinal Chemistry


{Spiro[2.3]hexan-1-yl}methanol (CAS 1515534-09-4) is a strained carbocyclic spiro compound consisting of a cyclopropane and cyclobutane ring fused at a common spiro carbon, bearing a primary alcohol (-CH2OH) substituent at the 1-position . With a molecular formula of C7H12O and a molecular weight of 112.17 g/mol, this sp³-rich spiro[2.3]hexane scaffold has garnered interest as a three-dimensional bioisostere for flat aromatic rings and nonstrained saturated heterocycles in drug discovery campaigns [1]. The compound is commercially available as a liquid with a purity of 95% and requires refrigerated storage (4°C) .

Why {Spiro[2.3]hexan-1-yl}methanol Cannot Be Simply Replaced by Other Spiro[2.3]hexane Alcohols or Piperidine Bioisosteres


Generic substitution among spiro[2.3]hexane alcohols is precluded by distinct substitution patterns that dictate divergent physicochemical and pharmacokinetic profiles. For instance, {spiro[2.3]hexan-1-yl}methanol (C7H12O, liquid, 4°C storage) differs from {spiro[2.3]hexan-5-yl}methanol (C7H12O, 95% purity) in the regiochemistry of the hydroxymethyl group, which critically alters molecular geometry, dipole moment, and intermolecular interactions. More importantly, the spiro[2.3]hexane core itself exhibits superior 3D drug-likeness (PBF) compared to nonstrained piperidine [1], but this bioisosteric advantage is not uniform across all analogues; 5-azaspiro[2.3]hexane demonstrates specific clustering proximity and predicted activity against μ-opioid receptors that spiro[2.3]hexane and 5-oxaspiro[2.3]hexane do not share [1]. Consequently, selecting the precise spiro[2.3]hexane building block is a non-trivial decision with direct implications for binding site compatibility, metabolic stability, and synthetic tractability.

Quantitative Differentiation Evidence for {Spiro[2.3]hexan-1-yl}methanol (CAS 1515534-09-4) vs. Key Analogs


3D Drug-Likeness (PBF) of Spiro[2.3]hexane Core vs. Piperidine

The spiro[2.3]hexane scaffold, the core of {Spiro[2.3]hexan-1-yl}methanol, exhibits superior 3D drug-likeness indicators (PBF) compared to piperidine, a ubiquitous nonstrained heterocycle [1]. In a PCA/k-Medoids clustering analysis, spiro[2.3]hexane showed an average intracluster distance of 3.59 ± 1.18 and a distance to piperidine of 3.18, confirming physicochemical similarity [1]. This PBF advantage supports the use of spiro[2.3]hexane as a strained, sp³-rich bioisostere for piperidine-containing pharmacophores [1].

Medicinal Chemistry Bioisosteres Drug-Likeness

Regiochemistry-Dependent Physicochemical Properties: 1-yl vs. 5-yl Methanol

The substitution pattern of the hydroxymethyl group on the spiro[2.3]hexane framework dictates the physical state and storage requirements of the compound. {Spiro[2.3]hexan-1-yl}methanol (CAS 1515534-09-4) is supplied as a liquid requiring refrigerated storage at 4°C . In contrast, {spiro[2.3]hexan-5-yl}methanol (CAS 1383823-62-8) is reported as a solid with a purity of 95% .

Organic Chemistry Building Blocks Stereochemistry

Purity Specification Consistency for Reproducible Synthesis

Commercially available {Spiro[2.3]hexan-1-yl}methanol (CAS 1515534-09-4) from Sigma-Aldrich is certified at a purity of 95% . This specification aligns with the typical purity threshold (95%) for related spiro[2.3]hexane building blocks, such as {spiro[2.3]hexan-5-yl}methanol (CAS 1383823-62-8) , ensuring consistent quality for reproducible synthetic transformations.

Analytical Chemistry Quality Control Synthetic Chemistry

Superior 3D Drug-Likeness of Spiro[2.3]hexane vs. Nonstrained Piperidine

The spiro[2.3]hexane core demonstrates superior 3D drug-likeness indicators (PBF) compared to piperidine, a commonly used nonstrained heterocycle [1]. In a PCA/k-Medoids clustering analysis, spiro[2.3]hexane exhibited a closer intracluster distance (3.59 ± 1.18) and comparable molecular volume to piperidine, while offering the added benefit of increased strain energy that may enhance target selectivity and metabolic stability [1].

Medicinal Chemistry Bioisosteres Pharmacokinetics

Clustering-Based Differentiation from 5-Oxaspiro[2.3]hexane Analogues

In a predictive analytics workflow evaluating μ-opioid receptor agonists, spiro[2.3]hexane and 5-oxaspiro[2.3]hexane analogues (compounds 6 and 7) showed no predicted activity, whereas 5-azaspiro[2.3]hexane derivatives displayed promising pAct values (6.54 and 5.92) [1]. This divergence underscores that the spiro[2.3]hexane core alone does not guarantee bioactivity; the specific substitution pattern (e.g., 1-yl vs. 5-yl, heteroatom incorporation) critically influences target engagement.

Medicinal Chemistry Bioisosteres Predictive Analytics

Synthetic Accessibility via Modular Sulfonium Reagent Approach

A recent synthetic breakthrough enables modular access to nine spiro[2.3]hexane analogues, including carbocyclic spiro[2.3]hexane, using novel sulfonium reagents via Johnson-Corey-Chaykovsky type reactions [1]. This method overcomes previous limitations in accessing strained spiro[2.3]hexanes [1] and provides a reliable route to {Spiro[2.3]hexan-1-yl}methanol and its derivatives.

Synthetic Methodology Medicinal Chemistry Building Blocks

High-Impact Application Scenarios for {Spiro[2.3]hexan-1-yl}methanol (CAS 1515534-09-4) in Drug Discovery and Chemical Biology


Bioisosteric Replacement of Piperidine in Lead Optimization

Medicinal chemists seeking to improve 3D drug-likeness (PBF) and metabolic stability of piperidine-containing lead compounds can use {Spiro[2.3]hexan-1-yl}methanol as a strained, sp³-rich bioisostere. In silico analysis confirms that the spiro[2.3]hexane core exhibits superior PBF and comparable molecular volume to piperidine, while maintaining physicochemical similarity (intracluster distance 3.59 ± 1.18 vs. 3.20 ± 0.76 for piperidine) . The primary alcohol handle provides a convenient point for further functionalization, enabling rapid exploration of SAR in GPCR, kinase, and other target classes where piperidine replacements are sought.

Synthesis of Strained Spirocyclic Building Blocks for Fragment-Based Drug Discovery

{Spiro[2.3]hexan-1-yl}methanol serves as a versatile intermediate for constructing diverse spiro[2.3]hexane-containing fragments. The compound's liquid state and 95% purity facilitate accurate weighing and dissolution in common organic solvents. Leveraging the modular sulfonium reagent methodology [1], researchers can efficiently prepare libraries of 1-yl substituted spiro[2.3]hexane derivatives to probe novel chemical space. The refrigerated storage requirement (4°C) ensures long-term stability of stock solutions.

Precision Synthesis of Regioisomerically Pure Spiro[2.3]hexane Probes

Given the distinct physical properties and predicted bioactivity profiles of 1-yl vs. 5-yl substituted spiro[2.3]hexane alcohols , {Spiro[2.3]hexan-1-yl}methanol is essential for preparing regioisomerically pure chemical probes. The liquid nature and 4°C storage of the 1-yl isomer contrasts with the solid 5-yl analogue , allowing straightforward differentiation and handling. This specificity is critical for validating target engagement and minimizing off-target effects in cellular assays where subtle changes in molecular geometry can dramatically alter activity.

Exploratory Chemistry in Underexplored Spiro[2.3]hexane Space

The spiro[2.3]hexane scaffold remains largely unexplored due to historical synthetic challenges [1]. {Spiro[2.3]hexan-1-yl}methanol, accessible via modern modular synthesis [1], enables chemists to pioneer research in this niche. By using this compound as a starting material, researchers can generate novel IP-protectable molecules and investigate structure-activity relationships in previously inaccessible 3D chemical space. The 95% purity standard supports reliable small-scale exploratory reactions.

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